molecular formula C23H19N3O2 B2592944 2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 899952-25-1

2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2592944
CAS No.: 899952-25-1
M. Wt: 369.424
InChI Key: TZVOWMOVBURWRF-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic small molecule characterized by a biphenyl moiety linked via an acetamide bridge to a 4-oxo-3,4-dihydrophthalazine heterocycle. This compound is of interest due to its structural complexity, combining aromatic biphenyl groups with a redox-active dihydrophthalazinone ring.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22(14-16-10-12-18(13-11-16)17-6-2-1-3-7-17)24-15-21-19-8-4-5-9-20(19)23(28)26-25-21/h1-13H,14-15H2,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOWMOVBURWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with 4-biphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions[][5].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a poly (ADP-ribose) polymerase (PARP) inhibitor.

    Industry: Utilized in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets. In the context of cancer research, it acts as a PARP inhibitor, interfering with the DNA repair pathways in cancer cells, leading to cell death. The compound binds to the catalytic domain of PARP enzymes, preventing the repair of single-strand breaks in DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, conformational flexibility, and physicochemical properties.

Substituent Variations and Conformational Dynamics

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Key Differences: Replaces the biphenyl and phthalazinone groups with a dichlorophenyl ring and a pyrazolyl heterocycle. Structural Impact: The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the pyrazolyl ring is smaller and less planar than phthalazinone. Conformational Flexibility: Three distinct conformers in the asymmetric unit exhibit dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, indicating significant rotational freedom. Hydrogen bonding via N–H⋯O forms R₂²(10) dimers, a feature absent in the target compound due to differing substituents .
  • N-(4-Hydroxy[1,1'-biphenyl]-3-yl)acetamide (): Key Differences: Simpler structure with a hydroxyl group on the biphenyl ring instead of the phthalazinone moiety. Physicochemical Impact: The hydroxyl group enhances solubility via hydrogen bonding but reduces metabolic stability compared to the target compound’s phthalazinone group, which may resist oxidation .
  • N-[1,1'-Biphenyl]-2-yl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide (): Key Differences: Incorporates a quinazolinone ring and a sulfanyl linker instead of phthalazinone. Quinazolinone’s planar structure may enhance stacking interactions in crystal lattices .

Physicochemical and Spectroscopic Properties

  • Solubility: The hydroxyl group in increases aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~3.8 due to biphenyl and phthalazinone hydrophobicity).
  • Spectroscopy: The target compound’s ¹H NMR (similar to ) would show distinct aromatic signals for biphenyl (δ 7.2–7.6 ppm) and phthalazinone (δ 8.1–8.3 ppm), differing from ’s dichlorophenyl (δ 7.4–7.8 ppm) and pyrazolyl (δ 2.1–2.4 ppm for methyl groups) .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound Biphenyl, phthalazinone ~373.4 g/mol Acetamide, dihydrophthalazinone High hydrophobicity, π-π stacking
2-(3,4-Dichlorophenyl)-N-... () Dichlorophenyl, pyrazolyl ~406.3 g/mol Acetamide, pyrazolyl Conformational flexibility
N-(4-Hydroxybiphenyl-3-yl)acetamide () Hydroxybiphenyl ~257.3 g/mol Acetamide, hydroxyl Enhanced solubility
N-[1,1'-Biphenyl]-2-yl-... () Quinazolinone, sulfanyl ~485.6 g/mol Acetamide, sulfanyl, quinazolinone Redox activity, sulfur-mediated interactions

Biological Activity

2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.

The molecular formula of this compound is C31H32N2O5C_{31}H_{32}N_{2}O_{5} with a molecular weight of 512.6 g/mol. The compound exhibits solubility in DMSO (>20 mg/mL) and has a predicted boiling point of 747.3 °C .

Research indicates that compounds with the phthalazinone moiety often exhibit pro-apoptotic activity and can inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives containing this structure can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic proteins like p53 and caspase 3 .

Anticancer Properties

The biological evaluation of similar compounds has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and WI-38 (normal fibroblasts).
  • Results : Compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects during cancer treatment .
CompoundCell LineIC50 (µM)Mechanism
Compound 1HepG20.5Induces apoptosis via p53 activation
Compound 2eMCF-70.8Cell cycle arrest at G1 phase
Compound 7dWI-38>10No significant effect

Enzyme Inhibition

The compound's potential to inhibit enzymes such as MAPK and Topoisomerase II has been highlighted in recent studies. The inhibition of these enzymes is vital for disrupting cancer cell proliferation pathways.

Case Studies

Several studies have investigated the biological activity of phthalazine derivatives:

  • Study on Phthalazinone Derivatives : This research focused on the synthesis of various phthalazinone derivatives and evaluated their anti-cancer properties. The study found that certain derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models .
  • Molecular Docking Studies : Molecular docking simulations have confirmed the binding affinity of these compounds to target enzymes involved in cancer progression, suggesting a strong potential for therapeutic application .

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